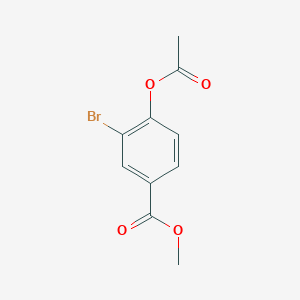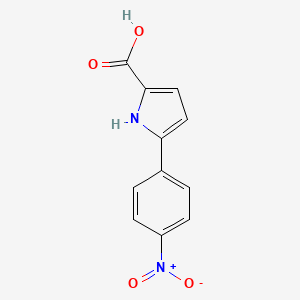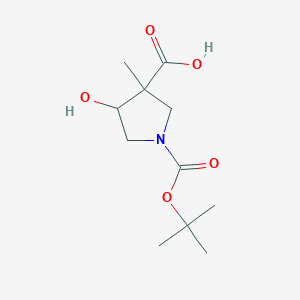
Methyl 4-acetoxy-3-bromobenzoate
Overview
Description
“Methyl 4-acetoxy-3-bromobenzoate” is a chemical compound. It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring in methyl 4- (bromomethyl)benzoate . It is used as a reagent in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves a reaction of methyl 3-bromo-4-hydroxybenzoate with acetyl chloride in dichloromethane at 20°C for 2 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” is almost planar . The compound is isostructural with methyl 4-iodobenzoate .Chemical Reactions Analysis
“this compound” is a para-substituted aryl bromide . It has been shown to undergo various chemical reactions, including twisting, bending, and even jumping, using light as the reaction mechanism .Scientific Research Applications
Substitution Reactions and Synthesis
Methyl 4-acetoxy-3-bromobenzoate is involved in various substitution reactions and synthesis processes. For instance, it plays a role in the substitution reactions of benzo[b]thiophen derivatives, as described by Clarke, Scrowston, and Sutton (1973). These reactions include formylation under modified Gattermann conditions, bromination with N-bromosuccinimide, and Claisen and Fries rearrangements, showcasing its versatility in organic synthesis (Clarke, Scrowston, & Sutton, 1973).
Hydrolysis Studies
In the study of hydrolysis, Vera and Rodenas (1986) explored the basic hydrolysis of aromatic esters, including 4-acetoxybenzoic acid, in cationic micelles. This research highlights the chemical behavior of similar compounds under basic conditions, contributing to our understanding of their reactivity (Vera & Rodenas, 1986).
Diels-Alder Reactions
Kawamata, Harimaya, Iitaka, and Inayama (1989) conducted a study on the Diels-Alder reaction involving 3-acetoxy-1-vinylcyclohexene, demonstrating the role of this compound in complex organic reactions. This work provides insight into the compound's utility in synthesizing structurally diverse molecules (Kawamata, Harimaya, Iitaka, & Inayama, 1989).
Synthesis and Iodination Studies
Hylarides, Wilbur, Hadley, and Fritzberg (1989) explored the synthesis and iodination of methyl 4-tri-n-butylstannylbenzoate, a process involving methyl 4-bromobenzoate. This research contributes to the broader field of organometallic chemistry, showcasing the compound's role in complex chemical syntheses (Hylarides, Wilbur, Hadley, & Fritzberg, 1989).
Metabolic Studies
Roberts, Fedorak, and Hrudey (1990) investigated the metabolism of m-cresol by methanogenic cultures, revealing the role of similar compounds in biological processes. This research is crucial for understanding the metabolic pathways and transformations of related chemical structures in biological systems (Roberts, Fedorak, & Hrudey, 1990).
Thermochemical Studies
Zherikova, Svetlov, Kuratieva, and Verevkin (2016) conducted thermochemical studies on halogenbenzoic acids, including 4-bromobenzoic acid. This research provides valuable insights into the thermodynamics of sublimation, fusion, vaporization, and solubility, which are essential for understanding the physical properties of related compounds (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Safety and Hazards
“Methyl 4-acetoxy-3-bromobenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
methyl 4-acetyloxy-3-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)15-9-4-3-7(5-8(9)11)10(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDLYOCLYQJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661766 | |
| Record name | Methyl 4-(acetyloxy)-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149817-68-5 | |
| Record name | Methyl 4-(acetyloxy)-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(4-Methoxyphenyl)-3-phenylbenzo[f]chromene](/img/structure/B3242008.png)





